
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
Hoechst 33258, a synthetic dye, is known for its strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. This compound, a derivative of N-methyl piperazine with benzimidazole and phenol groups, is widely used as a fluorescent DNA stain for cell biology applications such as chromosome and nuclear staining, and nuclear DNA content analysis via flow cytometry. Hoechst derivatives are also utilized in radioprotection and as topoisomerase inhibitors, serving as a basis for drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacophoric Role in Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. Their arylalkyl substituents significantly enhance potency and selectivity for D(2)-like receptors. This review indicates the composite structure's role in determining selectivity and potency at these receptors, emphasizing the contribution of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles (Sikazwe et al., 2009).
Piperazine Derivatives in Therapeutics
Piperazine is pivotal in drug design due to its presence in drugs addressing a broad spectrum of therapeutic needs. Modifications in the piperazine nucleus induce significant changes in medicinal potential, as seen in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This review suggests that piperazines serve as versatile building blocks for drug discovery, with modifications on the piperazine ring influencing pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Anti-Mycobacterial Activity and SAR of Piperazine Analogues
Piperazine serves as a key building block in potent anti-mycobacterial molecules, especially against Mycobacterium tuberculosis, including MDR and XDR strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Potentials of Piperazines
Piperazines and their derivatives are present in compounds evaluated for antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. Modifications in the piperazine moiety lead to higher efficacy, potency, and lesser toxicity, making them significant in biologically active compounds and as anti-psychotics (Verma & Kumar, 2017).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-4-11-28-19-13-18(22-15(3)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(2)17(21)12-16/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHFLBFKWAIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

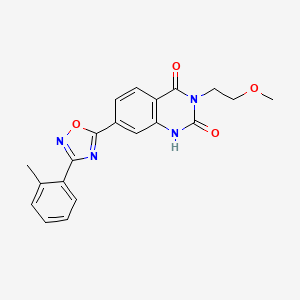

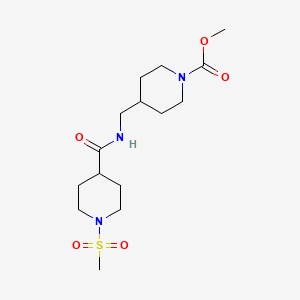
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2447131.png)
![2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2447133.png)
![1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2447134.png)
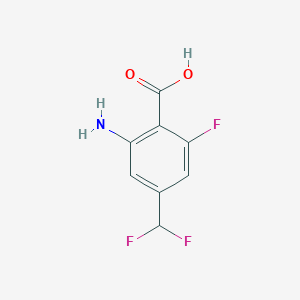
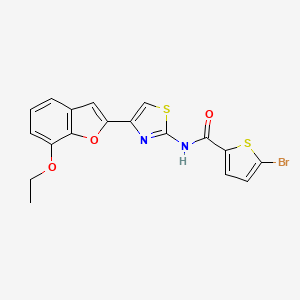
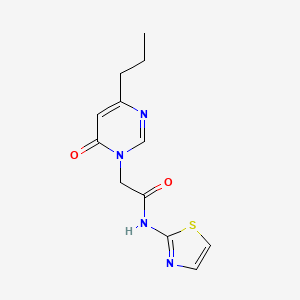
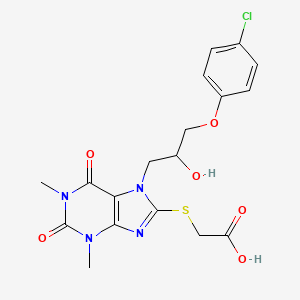
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2447143.png)
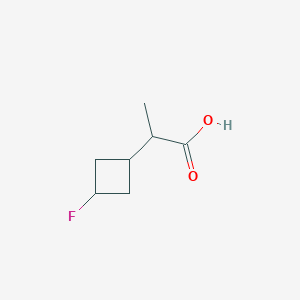

![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)